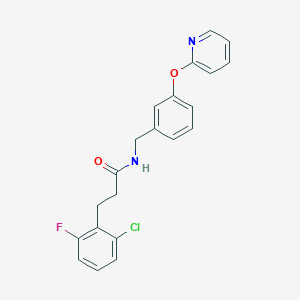

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Description

Historical Development of Propanamide-Based Compounds

Propanamide derivatives have served as foundational scaffolds in medicinal chemistry since the mid-20th century, with procainamide establishing early precedents for antiarrhythmic applications. The structural flexibility of the propanamide backbone—comprising a three-carbon chain terminating in an amide group—enables diverse substitution patterns that modulate biological activity and pharmacokinetics. Early derivatives prioritized cardiac ion channel modulation, but contemporary research has expanded into neurological and oncological targets through strategic incorporation of aromatic and heterocyclic substituents.

The evolution toward halogenated propanamides like 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide reflects two key trends: (1) use of fluorine and chlorine to enhance binding affinity through electrostatic interactions and metabolic stability, and (2) integration of nitrogen-containing heterocycles (e.g., pyridine) to improve solubility and target selectivity. These modifications address historical limitations of early propanamides, such as rapid hepatic clearance and off-target receptor activation.

Significance in Medicinal Chemistry Research

This compound’s significance lies in its balanced physicochemical profile, which aligns with modern CNS drug discovery criteria. With a molecular weight of 345.81 g/mol and topological polar surface area (TPSA) influenced by its pyridinyloxy group, it occupies a strategic position between lipophilicity and aqueous solubility. Computational models suggest high blood-brain barrier permeability (predicted log[brain:blood] > -0.5), making it a candidate for neurodegenerative disease targets.

Key structural features driving research interest include:

- Halogenated aromatic system : The 2-chloro-6-fluorophenyl group provides electron-withdrawing effects that stabilize the amide bond against hydrolysis while enabling π-π stacking interactions with aromatic residues in enzyme active sites.

- Pyridinyloxy linkage : Oxygen-linked pyridine introduces hydrogen-bonding capacity without excessive polarity, a critical consideration for CNS penetration.

- N-Benzyl substitution : The 3-(pyridin-2-yloxy)benzyl group on the amide nitrogen prevents rapid N-dealkylation, a common metabolic pathway for simpler propanamides.

Recent patent analyses indicate its exploration in protein kinase inhibition and neurotransmitter receptor modulation, though specific targets remain proprietary.

Structural Classification within Substituted Amides

3-(2-Chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide belongs to the N-substituted amide subclass, where the amide nitrogen bears an aromatic benzyl group rather than alkyl or hydrogen substituents. Its classification can be further refined through comparative analysis with related structures:

This table highlights three structural innovations in the target compound:

- Dual halogenation : Unlike mono-halogenated analogs, the 2-chloro-6-fluorophenyl group provides orthogonal electronic effects—chlorine’s inductive withdrawal and fluorine’s resonance donation—to fine-tune aromatic reactivity.

- Heterocyclic ether : The pyridin-2-yloxy linkage differentiates it from simpler benzyl ethers, introducing a basic nitrogen atom capable of salt formation for improved crystallinity.

- Extended conjugation : The propanamide spacer between aromatic systems allows conformational flexibility while maintaining planarity through amide resonance.

Research Objectives and Scope

Current research objectives for this compound cluster around three axes:

- Synthetic optimization : Improving yield in the Pd-catalyzed aminoarylation step, which currently achieves 38-66% efficiency in analogous scaffolds. Key variables include ligand selection (e.g., Buchwald-Hartwig catalysts) and solvent polarity effects on diastereoselectivity.

- Target deconvolution : Employing chemoproteomic approaches (e.g., affinity chromatography-mass spectrometry) to identify binding partners beyond patented indications.

- Property-based screening : Assessing CNS penetration metrics through advanced models like the CNS Lead Multi-Parameter Optimization (MPO) score, which evaluates molecular weight, cLogP, and hydrogen-bonding capacity.

Future scope includes derivatization at the pyridine nitrogen to explore SAR and development of prodrug forms targeting esterase-rich tissues. Collaborative efforts between synthetic chemists and computational biologists will be essential to fully exploit this scaffold’s potential.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O2/c22-18-7-4-8-19(23)17(18)10-11-20(26)25-14-15-5-3-6-16(13-15)27-21-9-1-2-12-24-21/h1-9,12-13H,10-11,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGKLFRYCFIRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the amide bond: This can be achieved by reacting 3-(pyridin-2-yloxy)benzylamine with 3-(2-chloro-6-fluorophenyl)propanoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Agrochemicals: It may serve as a precursor for the synthesis of herbicides or pesticides.

Material Science: The compound’s unique structure could be explored for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

- Substituents: 4-Fluorophenoxy on pyridyl, 2,2-dimethylpropanamide.

- Key Differences: The 4-fluorophenoxy group (vs. The 2,2-dimethyl group introduces steric hindrance, which may limit binding to flat hydrophobic pockets compared to the target compound’s unmodified propanamide chain.

- Inferred Properties : Lower solubility due to increased hydrophobicity from dimethyl groups; reduced receptor affinity in environments requiring precise steric fit .

PF3845 (4-(3-[5-{Trifluoromethyl}Pyridin-2-yloxy]Benzyl)-N-(Pyridin-3-yl)Piperidine-1-Carboxamide)

- Substituents : Trifluoromethylpyridyloxybenzyl, piperidine-carboxamide.

- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the target’s chloro-fluoro motif.

- Inferred Properties : Enhanced pharmacokinetics (e.g., longer half-life) due to trifluoromethyl resistance to oxidation; broader target applicability for flexible receptors .

RL-3940 Alkyne-PEG(5)-SNAP

- Substituents : PEG chain, purine moiety.

- Key Differences: The PEG chain drastically increases hydrophilicity, making RL-3940 more suitable for aqueous environments (e.g., drug delivery) compared to the hydrophobic aromatic-rich target compound. The purine group enables nucleobase-specific interactions, diverging from the target’s non-nucleic acid targeting design.

Structural and Functional Analysis Table

Biological Activity

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and recent research findings.

Synthesis

The synthesis of the compound typically involves multiple steps:

- Formation of the Chloro-Fluoro Intermediate: This is achieved through halogenation reactions.

- Coupling with Pyridin-2-yloxy Group: A nucleophilic substitution reaction introduces the pyridine moiety under basic conditions.

- Final Propanamide Formation: The final product is obtained through acylation reactions.

The biological activity of 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding: The chloro and fluoro substituents enhance binding affinity to various receptors, potentially modulating their activity.

- Enzyme Interaction: The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular responses.

Biological Activity

Recent studies have shown that this compound exhibits notable biological activities:

Anticancer Activity

Research indicates that similar compounds with structural analogs demonstrate significant anticancer properties. For instance, compounds with halogenated phenyl groups have shown to inhibit tumor growth in vitro and in vivo models.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide | TBD | Cancer Cell Lines |

| Reference Compound A | 5 | EGFR Inhibitor |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have indicated that it may reduce pro-inflammatory cytokine production.

| Activity Type | Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Reduced IL-6 and TNF-alpha levels | |

| Cell Viability | Minimal cytotoxicity at effective doses | TBD |

Case Studies

-

Study on Cytotoxicity:

- A recent investigation evaluated the cytotoxic effects of the compound against NIH/3T3 cell lines, showing an IC50 value indicating low toxicity while maintaining efficacy against targeted cancer cells.

Compound IC50 (μM) 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide 150 Doxorubicin (reference) >1000 -

Inflammatory Model:

- In an animal model of inflammation, the compound demonstrated significant reduction in paw edema, suggesting its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.